molecular formula C8H2F12N2 B1451504 3-Perfluorobutyl-5-trifluoromethylpyrazole CAS No. 1239972-69-0

3-Perfluorobutyl-5-trifluoromethylpyrazole

Cat. No.: B1451504
CAS No.: 1239972-69-0
M. Wt: 354.1 g/mol
InChI Key: MWWFPMSATDOKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Perfluorobutyl-5-trifluoromethylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a perfluorobutyl halide with a trifluoromethylpyrazole derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-Perfluorobutyl-5-trifluoromethylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

3-Perfluorobutyl-5-trifluoromethylpyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-Perfluorobutyl-5-trifluoromethylpyrazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. The perfluorobutyl and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Perfluorobutyl-5-methylpyrazole
  • 3-Perfluorobutyl-5-chloropyrazole
  • 3-Perfluorobutyl-5-bromopyrazole

Uniqueness

Compared to similar compounds, 3-Perfluorobutyl-5-trifluoromethylpyrazole stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it particularly valuable in research and industrial applications .

Biological Activity

3-Perfluorobutyl-5-trifluoromethylpyrazole is a fluorinated pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agrochemistry.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of both perfluorobutyl and trifluoromethyl groups. This fluorination enhances the compound’s stability, lipophilicity, and ability to interact with biological targets. The molecular formula is C8F13N2C_8F_{13}N_2 with a molecular weight of approximately 292.07 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and proteins. The compound's fluorinated groups enhance its binding affinity to these targets, potentially modulating their activity.

Target Proteins

Research indicates that similar pyrazole compounds can act as inhibitors or activators of key metabolic enzymes, such as:

  • Pyruvate Kinase M2 (PKM2) : This enzyme plays a crucial role in cancer metabolism, and compounds that activate PKM2 have shown potential in anticancer therapies by modulating the Warburg effect .
  • Cyclooxygenase (COX) : Pyrazole derivatives are known for their anti-inflammatory properties by inhibiting COX enzymes, particularly COX-2, which is associated with pain and inflammation .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : As noted, activation of PKM2 can lead to reduced tumor growth in certain cancer types.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, making them candidates for pain relief medications .
  • Antimicrobial Properties : Some pyrazole derivatives have shown effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related pyrazole compounds:

Compound NameKey FeaturesBiological Activity
3-Perfluorobutyl-5-methylpyrazoleContains methyl instead of trifluoromethylModerate anticancer activity
3-Perfluorobutyl-5-chloropyrazoleChlorine substituentAntimicrobial activity
3-(Trifluoromethyl)-1H-pyrazoleLacks perfluorobutyl groupAnticancer activity via PKM2

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic applications:

  • Cancer Research : A study focused on optimizing pyrazole derivatives as PKM2 activators reported significant antiproliferative effects on cancer cells, indicating the potential for developing new cancer therapies .
  • Antimicrobial Studies : Research on structurally similar pyrazoles revealed effective inhibition against microbial strains at concentrations ranging from 40 to 51 μg/ml.
  • Inflammation Models : In vivo studies demonstrated that certain pyrazoles could reduce inflammatory markers in animal models, supporting their use as anti-inflammatory agents .

Properties

IUPAC Name

3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F12N2/c9-4(10,2-1-3(22-21-2)5(11,12)13)6(14,15)7(16,17)8(18,19)20/h1H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWFPMSATDOKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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